molecular formula C13H10ClNO3S B3141183 Methyl 3-(2-chlorobenzamido)thiophene-2-carboxylate CAS No. 478080-02-3

Methyl 3-(2-chlorobenzamido)thiophene-2-carboxylate

Cat. No.: B3141183
CAS No.: 478080-02-3
M. Wt: 295.74 g/mol
InChI Key: JXYISYMVMSRBCG-UHFFFAOYSA-N
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Description

Methyl 3-(2-chlorobenzamido)thiophene-2-carboxylate is an organic compound with the molecular formula C13H10ClNO3S It is a derivative of thiophene, a sulfur-containing heterocycle, and features a chlorobenzamido group attached to the thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(2-chlorobenzamido)thiophene-2-carboxylate typically involves the reaction of 2-chlorobenzoic acid with thiophene-2-carboxylic acid, followed by esterification and amidation reactions. The general synthetic route can be summarized as follows:

    Formation of 2-chlorobenzoyl chloride: 2-chlorobenzoic acid is reacted with thionyl chloride (SOCl2) to form 2-chlorobenzoyl chloride.

    Amidation: The 2-chlorobenzoyl chloride is then reacted with thiophene-2-carboxamide in the presence of a base such as triethylamine to form the amide intermediate.

    Esterification: The amide intermediate is esterified using methanol and a catalyst such as sulfuric acid to yield this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2-chlorobenzamido)thiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized using reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The chlorobenzamido group can be reduced using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The chlorine atom in the chlorobenzamido group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: H2O2 or m-CPBA in an organic solvent like dichloromethane (DCM) at room temperature.

    Reduction: LiAlH4 in anhydrous ether under reflux conditions.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH) in an aprotic solvent like dimethylformamide (DMF).

Major Products Formed

    Oxidation: Oxidized thiophene derivatives.

    Reduction: Reduced amide derivatives.

    Substitution: Substituted benzamido-thiophene derivatives.

Scientific Research Applications

Methyl 3-(2-chlorobenzamido)thiophene-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique structure and biological activity.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of functionalized thiophene derivatives.

Mechanism of Action

The mechanism of action of Methyl 3-(2-chlorobenzamido)thiophene-2-carboxylate is not fully understood, but it is believed to interact with specific molecular targets and pathways. The chlorobenzamido group may facilitate binding to proteins or enzymes, while the thiophene ring can participate in π-π interactions with aromatic residues in biological molecules. These interactions can modulate the activity of target proteins and influence cellular processes.

Comparison with Similar Compounds

Methyl 3-(2-chlorobenzamido)thiophene-2-carboxylate can be compared with other similar compounds, such as:

    Methyl 3-(2-bromobenzamido)thiophene-2-carboxylate: Similar structure but with a bromine atom instead of chlorine, which may affect its reactivity and biological activity.

    Methyl 3-(2-fluorobenzamido)thiophene-2-carboxylate: Contains a fluorine atom, which can influence its electronic properties and interactions with biological targets.

    Methyl 3-(2-methylbenzamido)thiophene-2-carboxylate: Features a methyl group, which can impact its steric and hydrophobic interactions.

Properties

IUPAC Name

methyl 3-[(2-chlorobenzoyl)amino]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClNO3S/c1-18-13(17)11-10(6-7-19-11)15-12(16)8-4-2-3-5-9(8)14/h2-7H,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXYISYMVMSRBCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)NC(=O)C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801200059
Record name Methyl 3-[(2-chlorobenzoyl)amino]-2-thiophenecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801200059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

478080-02-3
Record name Methyl 3-[(2-chlorobenzoyl)amino]-2-thiophenecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=478080-02-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-[(2-chlorobenzoyl)amino]-2-thiophenecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801200059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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